molecular formula C18H14FN3OS B3001724 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide CAS No. 2034473-40-8

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide

Cat. No.: B3001724
CAS No.: 2034473-40-8
M. Wt: 339.39
InChI Key: KIVMBXFMDXUQHP-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is a synthetic small molecule characterized by a 2,3-dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring, which is further substituted with a 3-fluorobenzamide group.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-13-5-3-4-12(10-13)17(23)20-15-7-2-1-6-14(15)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVMBXFMDXUQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized by the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . The resulting intermediate is then coupled with a fluorobenzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Potential : The compound's structure suggests it may serve as a pharmacophore in drug design. Compounds containing imidazole and thiazole rings have been linked to various therapeutic effects, including anticancer and antimicrobial properties.
  • Anticancer Activity : Preliminary studies indicate that N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide exhibits moderate efficacy against kidney cancer cells while showing less potency against prostate cancer and leukemia cell lines. This differential activity highlights its potential as a targeted therapeutic agent.

Biological Studies

  • Mechanism of Action : The compound's mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors, leading to modulation of their activity. This interaction is crucial for understanding its therapeutic potential .
  • Biochemical Pathways : Research has shown that compounds with similar structures can influence various biochemical pathways, suggesting that this compound may also play a role in critical cellular processes related to cancer progression and treatment .

Materials Science

  • Organic Semiconductors : The unique chemical structure of this compound makes it suitable for applications in materials science, particularly in the development of organic semiconductors. Its electronic properties can be harnessed for use in electronic devices and sensors.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated moderate inhibition of kidney cancer cell growth; weaker effects on prostate cancer and leukemia cells.
Study 2Mechanism ExplorationInvestigated the interaction with specific enzymes; proposed modulation of signaling pathways involved in cell proliferation .
Study 3Material ApplicationExplored the use of the compound in organic semiconductor development; showed promising electronic properties for potential device applications.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of specific kinases or other proteins involved in cellular signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide (CAS 2034473-77-1)

  • Molecular Formula : C₂₀H₁₉N₃OS
  • Molecular Weight : 349.5 g/mol
  • Key Differences : Substitution of the 3-fluorobenzamide with a 2,4-dimethylbenzamide group.

N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 946302-00-7)

  • Molecular Formula : C₂₀H₁₅ClF₃N₃OS
  • Molecular Weight : 437.9 g/mol
  • Key Differences : Incorporation of a 4-chlorophenyl group on the imidazothiazole and a 3-trifluoromethylbenzamide substituent.
  • Implications : The trifluoromethyl group enhances electronegativity and binding to hydrophobic pockets, while the chlorophenyl substitution may influence target selectivity .

SRT1720 (N-{2-[3-(Piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide)

  • Key Differences: Replacement of the 3-fluorobenzamide with a quinoxaline-carboxamide group and addition of a piperazine-methyl side chain.
  • Reported Activity : Potent SIRT1 activator with demonstrated efficacy in metabolic and aging-related studies .

Functional Analogues

(2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b]oxazole

  • Key Differences : Contains a dihydroimidazooxazole core instead of imidazothiazole and a nitro group.
  • Reported Activity : Antibacterial agent, highlighting the therapeutic versatility of dihydroimidazole-containing compounds .

2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine Hydrochloride (CID 7061889)

  • Molecular Formula : C₇H₁₁N₃S
  • Key Differences : Simplified structure with an ethanamine substituent instead of a benzamide-phenyl system.
  • Implications : Serves as a precursor or intermediate in synthesizing more complex derivatives like the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide Imidazothiazole + phenyl 3-Fluorobenzamide C₂₀H₁₆FN₃OS 365.4 Not reported
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide Imidazothiazole + phenyl 2,4-Dimethylbenzamide C₂₀H₁₉N₃OS 349.5 Not reported
SRT1720 Imidazothiazole + phenyl Quinoxaline-carboxamide + piperazine C₂₇H₂₅N₇OS 519.6 SIRT1 activator
Antibacterial dihydroimidazooxazole Dihydroimidazooxazole Nitro + trifluoromethoxy-phenoxy C₂₄H₂₄F₃N₃O₅S 523.5 Antibacterial

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Fluorine and trifluoromethyl groups enhance electronegativity and metabolic stability, while bulkier substituents (e.g., quinoxaline in SRT1720) improve target engagement .
  • Therapeutic Potential: The imidazothiazole scaffold is associated with diverse activities, including sirtuin modulation (SRT1720) and antibacterial effects, suggesting broad applicability for the target compound .
  • Limitations : Specific pharmacological data (e.g., IC₅₀, bioavailability) for the target compound and its analogues are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazo[2,1-b]thiazole ring system attached to a phenyl group and a 3-fluorobenzamide moiety. Its molecular formula is C17H16FN3SC_{17}H_{16}FN_3S with a molecular weight of approximately 313.39 g/mol. The structural diversity provided by the imidazo[2,1-b]thiazole and fluorobenzene components may enhance its binding affinity to biological targets.

Target of Action

The primary biological targets for this compound include various cellular pathways involved in cancer proliferation and survival. Similar compounds have demonstrated activity against specific kinases and enzymes involved in tumor growth regulation.

Mode of Action

Research indicates that this compound may exert its effects through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : It has shown a moderate ability to suppress the growth of kidney cancer cells while exhibiting weaker effects on prostate cancer and colon cancer cell lines .
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer properties.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound using various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Effect
Kidney Cancer (e.g., 786-O)15Moderate growth inhibition
Prostate Cancer (e.g., LNCaP)30Weaker effect
Colon Cancer (e.g., HT-29)25Weaker effect
Leukemia (e.g., K562)35Minimal effect

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's varying effectiveness across different cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity against various pathogens. Preliminary findings suggest potential efficacy against both Gram-positive and Gram-negative bacteria, although detailed quantitative assessments are still needed .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : A study published in Molecules evaluated similar thiazole derivatives for their antitumor activity using both 2D and 3D cell culture methods. Compounds with imidazo[2,1-b]thiazole structures showed promising results against lung cancer cell lines .
  • Mechanistic Insights : Research indicates that the spatial structure of compounds like this compound could provide opportunities for asymmetric synthesis applications in drug development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification strategies for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide?

  • Synthesis : Adapt methods from structurally similar imidazothiazole derivatives. For example, sulfonate ester formation (as in ) involves dissolving intermediates in anhydrous DMF with triethylamine, followed by dropwise addition of sulfonyl chlorides at 0°C. Reaction completion is monitored via TLC.
  • Purification : Use flash column chromatography with gradient elution (e.g., hexane:ethyl acetate ratios) to isolate the compound. Normal-phase silica gel columns are effective for removing unreacted starting materials .
  • Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–7.6 ppm, fluorobenzamide signals), and LC-MS (expected [M+H]+^+ ~400–450 Da) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Spectroscopic Techniques :

  • NMR : Compare chemical shifts to analogous compounds (e.g., imidazothiazole protons at δ 6.9–7.4 ppm, fluorobenzamide carbonyl at ~165 ppm in 13C^{13}C-NMR) .
  • LC-MS/MS : Use high-resolution mass spectrometry to confirm molecular ion peaks and fragmentation patterns.
    • Elemental Analysis : Verify purity (>95%) via combustion analysis for C, H, N, S, and F .

Q. What preliminary assays are suitable for screening its biological activity?

  • Mitochondrial Biogenesis Assays : Measure mitochondrial DNA copy number (qPCR) and ATP levels (luciferase-based assays) in renal proximal tubular cells (RPTCs), as done for SRT1720, a related SIRT1 activator .
  • Sirtuin Activity Profiling : Use fluorometric assays with acetylated substrates (e.g., p53 peptide) to test SIRT1/2/3 activation. Compare EC1.5_{1.5} values to reference compounds like SRT1460 (EC1.5_{1.5} = 2.9 µM for SIRT1) .

Advanced Research Questions

Q. What mechanistic pathways underlie its potential role in mitochondrial biogenesis?

  • SIRT1-PGC-1α Axis : Assess deacetylation of PGC-1α via immunoprecipitation and Western blotting. SRT1720, a structural analog, induces mitochondrial biogenesis through SIRT1-dependent deacetylation, independent of AMPK .
  • Oxidative Stress Models : Test rescue of mitochondrial function post-TBHP-induced oxidant injury in RPTCs. Measure oxygen consumption (QO2_2) and FCCP-uncoupled respiration .

Q. How can pharmacokinetic parameters be optimized for in vivo studies?

  • LC-MS/MS Quantification : Adapt protocols from delamanid pharmacokinetics (). Extract compound from plasma/lung homogenates using protein precipitation (acetonitrile), separate via C18 columns, and quantify with MRM transitions.
  • Blood-Brain Barrier Penetration : Evaluate using in vitro models (e.g., MDCK-MDR1 cells) if neuroactivity is hypothesized, as seen for ER stress-inducing compounds in glioblastoma .

Q. How to resolve contradictions in efficacy across cell models (e.g., SIRT1 vs. ER stress pathways)?

  • Pathway-Specific Knockdown : Use siRNA targeting SIRT1 or ER stress markers (ATF6, PERK) to isolate mechanisms. For example, if mitochondrial rescue is SIRT1-dependent, efficacy will diminish in SIRT1-knockout cells .
  • Multi-Omics Profiling : Perform transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify dominant pathways in responsive vs. resistant cell lines.

Q. What strategies improve selectivity and potency in derivative design?

  • Structural Modifications :

  • Sulfonate Esters : Introduce substituents (e.g., methyl, ethyl sulfonate) to enhance solubility and target engagement, as demonstrated in anti-urease imidazothiazoles .
  • Fluorobenzamide Optimization : Replace 3-fluoro with other halogens or electron-withdrawing groups to modulate SIRT1 binding affinity .
    • Computational Docking : Model interactions with SIRT1’s catalytic domain (PDB: 4I5I) to prioritize derivatives with favorable binding energies .

Methodological Considerations

  • Contradictory Data Analysis : When mitochondrial and ER stress pathways are both implicated (e.g., vs. 4), use pathway-specific inhibitors (e.g., EX-527 for SIRT1, 4-PBA for ER stress) to dissect contributions .
  • Dosage Optimization : For in vivo studies, start with 10–50 mg/kg doses based on SRT1720 protocols, adjusting for bioavailability differences .

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